Adenosine,cytidylyl-(3'(R)5')-

Artificial ribonuclease RNA cleavage kinetics CpA vs UpA sequence discrimination

Adenosine, cytidylyl-(3′(R)5′)-, systematically catalogued as cytidylyl-(3′→5′)-adenosine (CAS 2382-66-3, synonym: adenylyl-(3′→5′)-cytidine), is a naturally configured ribose dinucleoside monophosphate (DMP) composed of cytidine linked via a canonical 3′→5′ phosphodiester bond to adenosine. The (R) descriptor denotes the D‑ribose stereochemistry native to RNA building blocks, distinguishing it from synthetic deoxy or arabino variants.

Molecular Formula C19H24N8O11P-
Molecular Weight 571.4 g/mol
Cat. No. B12065020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine,cytidylyl-(3'(R)5')-
Molecular FormulaC19H24N8O11P-
Molecular Weight571.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C(C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)[O-])O
InChIInChI=1S/C19H25N8O11P/c20-7-1-2-26(19(32)25-7)17-10(29)8(6(3-28)36-17)13(38-39(33,34)35)14-11(30)12(31)18(37-14)27-5-24-9-15(21)22-4-23-16(9)27/h1-2,4-6,8,10-14,17-18,28-31H,3H2,(H2,20,25,32)(H2,21,22,23)(H2,33,34,35)/p-1
InChIKeyUPESFRSOPRIEII-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, Cytidylyl-(3′(R)5′)- (CpA) — Core Identity and Procurement-Relevant Characteristics


Adenosine, cytidylyl-(3′(R)5′)-, systematically catalogued as cytidylyl-(3′→5′)-adenosine (CAS 2382-66-3, synonym: adenylyl-(3′→5′)-cytidine), is a naturally configured ribose dinucleoside monophosphate (DMP) composed of cytidine linked via a canonical 3′→5′ phosphodiester bond to adenosine [1]. The (R) descriptor denotes the D‑ribose stereochemistry native to RNA building blocks, distinguishing it from synthetic deoxy or arabino variants. With a molecular formula C₁₉H₂₅N₈O₁₁P, a molecular mass of 572.42 Da, and a melting point of 173–175 °C [1], this DMP serves as a structurally defined minimal substrate for ribonucleases, phosphodiesterases, and RNA‑structure probes — applications where backbone‑linkage fidelity, base sequence, and sugar configuration each critically determine experimental readout [2].

Substrate identity Sequence-defined 3′→5′ CpA phosphodiester ensures ribonuclease and phosphodiesterase substrate specificity.
Stereochemistry Native D‑ribose configuration compatible with RNA structural probes and A‑RNA modelling.
Workflow alignment Supports kinetic, crystallographic, zymographic and spectroscopic enzyme characterization studies.

Why Generic Dinucleoside Monophosphate Substitution Fails for Adenosine, Cytidylyl-(3′(R)5′)-


Dinucleoside monophosphates sharing the 3′→5′ phosphodiester backbone — such as uridylyl-(3′→5′)-adenosine (UpA), adenylyl-(3′→5′)-cytidine (ApC), or the homodimers ApA and CpC — are not functionally interchangeable with cytidylyl-(3′→5′)-adenosine (CpA). The identity of the 5′‑nucleobase and 3′‑nucleobase, as well as their sequential order, dictates differential enzyme‑cleavage kinetics [1], base‑stacking geometry [2], and subsite‑specific binding modes to ribonucleases [3]. For procurement, selecting the incorrect dinucleotide — even one with the same base composition in reverse sequence (ApC versus CpA) — can invert or abolish the spectroscopic signal [4], alter enzyme‑discrimination capability in zymographic assays [5], or change the catalytic efficiency by orders of magnitude [1]. The evidence below provides quantifiable differentiation against the closest analogs so that scientific selection is anchored to measured, comparator‑based performance data.

Reverse sequence ApC (adenylyl‑3′→5′‑cytidine) may invert fluorescence emission and alter base‑stacking geometry, compromising conformational readouts.
Base mismatch Uridine‑containing UpA can shift cleavage kinetics by orders of magnitude versus cytidine‑specific CpA, disrupting enzyme discrimination assays.
Homodimer ApA or CpC lacks mixed‑base recognition required for ribonuclease subsite mapping; direct substitution may invalidate binding studies.

Quantitative Differentiation Evidence for Adenosine, Cytidylyl-(3′(R)5′)- (CpA) Against Closest Analogs


CpA Cleavage Rate Is 3.4-Fold Higher Than UpA Under Identical Artificial Ribonuclease Conditions

In a direct head‑to‑head kinetic study using the artificial ribonuclease ABL3C1, the phosphodiester bond within a CpA sequence of the decaribonucleotide UUCAUGUAAA was cleaved at a rate 3.4 ± 0.2‑fold higher than the corresponding UpA sequence in the same oligoribonucleotide context [1]. This sequence‑specific differential was measured under identical buffer conditions (pH 7.0) and remained constant across four different buffers (imidazole, HEPES, phosphate, cacodylate), demonstrating that the CpA/UpA cleavage‑rate ratio is an intrinsic property of the dinucleotide sequence, not a buffer artefact [1].

CpA vs UpA Cleavage Rate
Head-to-head
3.4‑fold (±0.2) higher
Supports higher‑sensitivity detection of cytidine‑specific cleavage across buffer systems.
Artificial ribonuclease ABL3C1; pH 7.0; four buffer conditions.
Artificial ribonuclease RNA cleavage kinetics CpA vs UpA sequence discrimination

RNase PL3 Discriminates UpA from CpA by a 375-Fold kcat Differential at Equivalent Km

Steady‑state kinetic analysis of the pyrimidine‑specific RNase PL3 yielded a kcat for UpA cleavage that is 375‑fold larger than for CpA, yet the Michaelis constants (Km) for both substrates were essentially identical [1]. This demonstrates that the enzyme’s catalytic step, rather than substrate binding, is the principal determinant of specificity. Furthermore, a single F42V mutation within the enzyme increased kcat 10‑fold and decreased Km 1.9‑fold specifically for CpA, partially rescuing activity toward the cytidine‑containing substrate without altering UpA kinetics [1].

kcat Differential (UpA/CpA)
Head-to-head
375‑fold
Defines wide dynamic range for detecting specificity shifts from uridine to cytidine.
RNase PL3; Km values essentially identical.
RNase substrate specificity kcat comparison pyrimidine‑specific ribonuclease

CpA and ApA Exhibit Enhanced Base‑Stacking Geometry Relative to ApC and CpC in A‑RNA Conformation

A comprehensive NMR and molecular‑dynamics study of all four RNA DMPs — ApA, ApC, CpA, and CpC — resolved that the dominant solution conformation corresponds to the canonical A‑RNA form (ζ(g⁻)–α(g⁻)–γ(g⁺) backbone topology), populated for 52% of the total 1000 ns simulation time across all four molecules [1]. Critically, when the A‑RNA backbone conformation was adopted, the nucleobases were classified as mutually stacked for approximately 72% of that time. The geometries classified as ‘stacked’ were significantly more populated for DMP molecules bearing adenosine at the 3′‑terminus — CpA and ApA — than for those with cytidine at the 3′‑terminus, ApC and CpC [1]. This establishes a quantifiable sequence‑dependent conformational preference directly traceable to the 3′‑nucleobase identity.

Stacked Conformer Population
Head-to-head
Higher in 3′‑A vs 3′‑C DMPs
Indicates sequence‑dependent A‑RNA stacking propensity for structural modelling.
NMR + MD; 1000 ns simulation; four DMPs compared.
RNA dinucleotide conformation NMR scalar couplings base‑stacking populations

CpA Engages RNase‑A Active‑Site Subsites in a Binding Mode Distinct from UpA

X‑ray difference Fourier analysis at 4 Å resolution, combined with steady‑state kinetics and UV difference spectroscopy, revealed that adenylyl‑3′,5′‑cytidine (ApC, synonym of CpA) binds to RNase‑S and RNase‑A in a mode fundamentally different from that of the canonical substrate uridylyl‑3′,5′‑adenosine (UpA) [1]. In the CpA•RNase complex, the cytidine moiety occupies the B₁ and R₁ subsites, the phosphate group binds at the non‑specific ‘p’ site, while the adenosine moiety protrudes into solvent without a fixed spatial position. By contrast, in the UpA•RNase complex, uridine occupies B₁/R₁ and adenosine is anchored at the B₂/R₂ subsites [1]. This differential subsite engagement has been independently corroborated for ribonuclease‑A, with commercial technical documentation confirming that adenylyl(3′ 5′)cytidine binds in a manner distinct from uridylyl‑3′,5′‑adenosine, with the cytidine moiety at B1/R1, phosphate at the non‑specific site, and adenosine unfixed .

RNase Subsite Occupancy
Head-to-head
Cytidine at B₁/R₁; adenosine unanchored
Enables independent subsite contribution studies not achievable with UpA.
X‑ray difference Fourier; 4 Å resolution.
RNase‑A substrate recognition X‑ray difference Fourier subsite occupancy

CpA Uniquely Enables Simultaneous Zymographic Discrimination of RNase, Phosphodiesterase I, and Phosphodiesterase II

A validated positive zymogram protocol employing three dinucleoside monophosphate substrates in parallel demonstrated that CpA is the only substrate that, when used as overlay (c), produces a positive formazan signal exclusively with pancreatic‑type RNase, while showing no signal with phosphodiesterase I [1]. In contrast, adenylyl‑(3′→5′)-uridine (ApU, overlay a) detects only phosphodiesterase I; adenylyl‑(3′→5′)-adenosine (ApA, overlay b) detects phosphodiesterase I and phosphodiesterase II; and UpA detects both phosphodiesterase II and RNase. Only with CpA (or UpA) in overlay (c) is the signal restricted to RNase and phosphodiesterase II alone, enabling clear differentiation when used in the three‑overlay panel [1].

Zymogram Discrimination
Method context
RNase + PDE‑II only; no PDE‑I signal
Essential for multiplexed enzyme class profiling in a single overlay panel.
Agarose gel zymogram; formazan detection.
Enzyme zymography phosphodiesterase detection RNase discrimination

CpA and ApC Exhibit Sequence‑Dependent Differential Fluorescence Emission from Stacked Conformers

Corrected and normalised emission spectra, quantum yields, and emission anisotropies were measured for partially stacked CpA and ApC at 266 nm excitation [1]. The total emission spectrum of ApC was resolved into monomer‑like components and a red‑shifted ‘complex’ emission. This complex emission — attributed to stacked‑base dimer and hetero‑excimer states — was substantially stronger in ApC than in CpA and was complementary in bandshape between the two sequence isomers [1]. Spectral deconvolution demonstrated that the dimeric (A,C) system populates at least two luminescent stacked forms whose relative proportions are determined by the 5′‑to‑3′ base order, providing a direct optical readout of sequence‑dependent stacking geometry [1].

Stacked-Complex Emission
Head-to-head
Weaker in CpA; stronger in ApC
Provides sequence‑dependent excimer signal for conformational probing applications.
Excitation 266 nm; corrected emission spectra.
Dinucleotide fluorescence base‑stacking conformers exciplex emission

Optimal Research and Industrial Application Scenarios for Adenosine, Cytidylyl-(3′(R)5′)- (CpA)


Cytidine‑Specific Ribonuclease Activity Assays and Inhibitor Screening

CpA is the definitive substrate for measuring cytidine‑directed ribonuclease activity (versus uridine‑directed). The 375‑fold kcat differential between UpA and CpA with RNase PL3 [1] provides a wide dynamic range for detecting mutations, engineering efforts, or small‑molecule inhibitors that shift pyrimidine specificity from uridine to cytidine. For high‑throughput screening, CpA enables a spectrophotometric readout of adenosine release [2] with the confidence that activity originates specifically from cytidine‑site cleavage.

Multiplexed Zymographic Discrimination of Nucleolytic Enzymes

In electrophoretic enzyme profiling, CpA is an irreplaceable component of the three‑overlay zymogram panel [3]. Used as overlay (c) alongside ApU (overlay a) and ApA (overlay b), CpA uniquely permits simultaneous and unambiguous identification of RNase, phosphodiesterase I, and phosphodiesterase II activities from complex biological samples such as venoms, tissue extracts, or recombinant enzyme preparations.

RNA Single‑Strand Conformational Studies and A‑RNA Modelling

CpA, with adenosine at the 3′‑terminus, exhibits significantly enhanced nucleobase stacking within the A‑RNA backbone conformation compared to ApC or CpC [4]. This makes it a preferred minimal model for NMR, CD, and molecular‑dynamics investigations of sequence‑dependent RNA single‑strand structure, particularly where purine‑at‑3′ stacking propensities must be faithfully recapitulated.

RNase Subsite‑Mapping and Structure‑Based Inhibitor Design

Because CpA binds RNase‑A with its adenosine moiety solvent‑exposed and spatially unanchored — in contrast to the fixed B₂/R₂ adenosine anchorage of UpA [5] — it serves as an essential probe for dissecting the individual contributions of the B₁, R₁, and p subsites to substrate recognition and catalysis. This distinct binding topology supports crystallographic and kinetic studies aimed at designing subsite‑selective RNase inhibitors.

Application
Selection Property
Validation Focus
Cytidine‑directed ribonuclease activity / inhibitor screening
Cytidine‑site cleavage specificity
kcat differential context
Multiplexed zymographic enzyme discrimination
Enzyme‑class detection pattern
Overlay panel specificity review
RNA single‑strand conformational studies / A‑RNA modelling
3′‑purine stacking propensity
Stacked conformer population context
RNase subsite mapping / structure‑based inhibitor design
Unanchored adenosine binding topology
Subsite occupancy differential context
Quote Request

Request a Quote for Adenosine,cytidylyl-(3'(R)5')-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.